1-(3-Hydrazinylpyrazin-2-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydrazinylpyrazin-2-yl)azepane is a heterocyclic compound that features a pyrazine ring substituted with a hydrazine group and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydrazinylpyrazin-2-yl)azepane typically involves the reaction of pyrazine derivatives with hydrazine and azepane precursors.
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydrazinylpyrazin-2-yl)azepane can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include azo compounds, dihydropyrazine derivatives, and various substituted pyrazine derivatives .
Scientific Research Applications
1-(3-Hydrazinylpyrazin-2-yl)azepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of novel inhibitors and DNA binding agents.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Hydrazinylpyrazin-2-yl)azepane involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways. The pyrazine ring can interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
- 1-(3-Aminopyrazin-2-yl)azepane
- 1-(3-Hydrazinylpyridin-2-yl)azepane
- 1-(3-Hydrazinylpyrimidin-2-yl)azepane
Comparison: 1-(3-Hydrazinylpyrazin-2-yl)azepane is unique due to the presence of both a hydrazine group and an azepane ring, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Biological Activity
1-(3-Hydrazinylpyrazin-2-yl)azepane is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a hydrazine functional group attached to a pyrazine ring and an azepane moiety. The unique structure may contribute to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, with a focus on its inhibitory effects on specific protein kinases and potential applications in cancer treatment.
Inhibitory Effects on Protein Kinases
Research has indicated that derivatives of azepane compounds can exhibit significant inhibition of Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA). In one study, novel azepane derivatives were synthesized and evaluated for their inhibitory activity against these kinases. The findings showed that certain derivatives had IC50 values in the nanomolar range, indicating potent inhibitory effects .
Compound | Target | IC50 (nM) |
---|---|---|
This compound | PKB-alpha | TBD |
Novel Azepane Derivative 4 | PKB-alpha | 4 |
Novel Azepane Derivative 5 | PKA | TBD |
The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with cell proliferation and survival. Inhibition of PKB-alpha has been linked to reduced tumor growth and enhanced apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of azepane derivatives in preclinical models:
- Case Study on Cancer Cell Lines : A study investigated the effects of azepane derivatives on various cancer cell lines. The results demonstrated that compounds similar to this compound significantly inhibited cell growth and induced apoptosis.
- Pharmacokinetic Studies : Another study assessed the pharmacokinetics of azepane derivatives, revealing favorable absorption and distribution characteristics that support their potential as therapeutic agents.
Properties
Molecular Formula |
C10H17N5 |
---|---|
Molecular Weight |
207.28 g/mol |
IUPAC Name |
[3-(azepan-1-yl)pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C10H17N5/c11-14-9-10(13-6-5-12-9)15-7-3-1-2-4-8-15/h5-6H,1-4,7-8,11H2,(H,12,14) |
InChI Key |
LRTNIPGEDVYDPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=CN=C2NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.